

Sapitinib analytical method validation parameters

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Compound Focus: Sapitinib

CAS No.: 848942-61-0

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Sapitinib LC-MS/MS Method Validation Parameters

The table below summarizes the core validation parameters for the **Sapitinib** LC-MS/MS method as established in recent research [1] [2] [3].

Validation Parameter	Result / Description
Analytical Technique	Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
Detection Mode	Electrospray Ionization (ESI), positive ion mode, Multiple Reaction Monitoring (MRM)
Intended Application	Quantification of Sapitinib in Human Liver Microsome (HLM) matrix & metabolic stability assessment
Linearity Range	1 - 3000 ng/mL
Regression Equation	$y = 1.7298x + 3.62941$ ($r^2 = 0.9949$)
Limit of Quantification (LOQ)	0.88 ng/mL

Validation Parameter	Result / Description
Precision (Intra-day)	0.29% - 6.31%
Precision (Inter-day)	-1.45% - 7.25%
Extraction Recovery	101.33% ± 2.11 (SPT), 106.12% ± 4.92 (IS: Filgotinib)
Chromatographic Column	Luna 3 µm PFP(2) (150 × 4.6 mm)
Run Time	3 minutes

| **Metabolic Stability Results** | In vitro half-life ($t_{1/2}$): 21.07 min Intrinsic Clearance (CL_{int}): 38.48 mL/min/kg |

Experimental Protocol & Methodology

Here is a detailed workflow for the analytical method and metabolic stability assessment, which you can adapt into standard operating procedures.

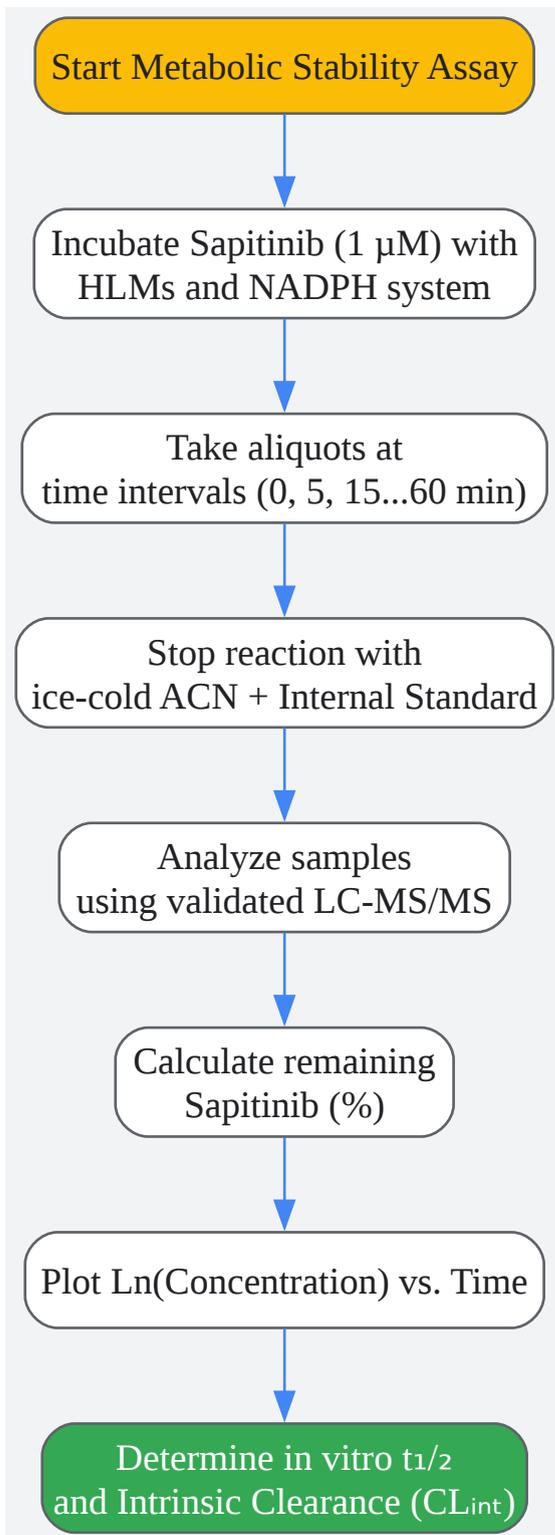
Sample Preparation and Analysis [1] [2]:

- **Extraction Method:** Protein precipitation is used for sample preparation. The recovery rates for both **Sapitinib** and the internal standard (Filgotinib) were found to be acceptable and reproducible.
- **Chromatographic Conditions:**
 - **Column:** Luna 3 µm PFP(2) (150 × 4.6 mm). The search results note that this column provided superior peak shape and a shorter retention time compared to standard C18 columns.
 - **Mobile Phase:** An isocratic elution system is used.
 - **Flow Rate:** 0.4 mL/min.
 - **Injection Volume:** 5 µL.
 - **Run Time:** 3 minutes.
- **Mass Spectrometric Conditions:**
 - **Ion Source:** Electrospray Ionization (ESI).
 - **Polarity:** Positive ion mode.
 - **Acquisition Mode:** Multiple Reaction Monitoring (MRM).

Metabolic Stability Incubation Protocol [1]: The established LC-MS/MS method was applied to assess the metabolic stability of **Sapitinib** in HLMs.

- **Incubation:** **Sapitinib** (at a concentration of 1 μM) is incubated with pooled HLMs in the presence of an NADPH-generating system.
- **Sampling:** Aliquots are taken at predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes).
- **Reaction Termination:** The metabolic reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing the internal standard (Filgotinib).
- **Analysis:** The concentration of the parent drug (**Sapitinib**) in each sample is quantified using the validated LC-MS/MS method.
- **Data Calculation:** The natural logarithm of the remaining **Sapitinib** concentration is plotted against time. The slope of the linear regression is used to calculate the in vitro half-life ($t_{1/2}$), and intrinsic clearance (CL_{int}) is then determined using the well-stirred model.

The following diagram illustrates the logical workflow for the metabolic stability assessment:



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Frequently Asked Questions (FAQs)

Q1: Why was a Luna PFP column chosen over a standard C18 column for this method? A1: During method development, a standard C18 column resulted in chromatographic peak tailing, poor separation, and longer retention times. The Luna PFP(2) column was selected because it provided optimal peak shape, good separation of **Sapitinib** and the internal standard (Filgotinib), and a fast run time of only 3 minutes [1].

Q2: What is the justification for using Filgotinib as the Internal Standard (IS)? A2: Filgotinib was chosen for three key reasons [1] [2]:

- It is effectively extracted from the HLM matrix using the same protein precipitation method as **Sapitinib**, with high and reproducible recovery.
- It is well-separated from **Sapitinib** in the short, 3-minute chromatographic run.
- There are no known approved prescriptions for the concurrent use of **Sapitinib** and Filgotinib, minimizing the risk of interference in real-world applications.

Q3: What does the metabolic stability data suggest about Sapitinib's in vivo behavior? A3: **Sapitinib** exhibited an in vitro half-life of 21.07 minutes and a moderate intrinsic clearance of 38.48 mL/min/kg. These values suggest that **Sapitinib** has a **moderate extraction ratio**, which is a positive indicator for good in vivo bioavailability [1] [3].

Q4: Are there any known reactive metabolites of Sapitinib that researchers should be aware of? A4: Yes, prior research has characterized reactive intermediates of **Sapitinib**. In vitro studies with HLMs have identified the formation of two iminium ions and one aldehyde intermediate, suggesting bioactivation pathways primarily around the piperidine ring and the N-methylacetamide group [4]. This information is crucial for comprehensive metabolic profiling.

Troubleshooting Guide

Issue	Potential Cause	Suggested Action
Poor Peak Shape / Tailing	Inappropriate column chemistry	Switch from a C18 to a PFP column as recommended by the method [1].
Low Recovery of Analyte	Inefficient protein precipitation	Ensure the correct ratio of precipitation solvent (acetonitrile) to sample is used. Verify the mixing and centrifugation steps.

Issue	Potential Cause	Suggested Action
Loss of Sensitivity / High Background	Matrix effect from HLM	Use the internal standard (Filgotinib) to normalize for any matrix effects. The method reported an acceptable IS-normalized matrix factor [1] [2].
Inconsistent Metabolic Half-life	Non-linear kinetics, cofactor depletion	Ensure the incubation concentration is at 1 μ M (to stay below the Michaelis-Menten constant) and verify the activity and concentration of the HLM and NADPH system [1].

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References

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